molecular formula C4H2BrClN2O B8255999 5-Chloro-3-bromo-2-hydroxylpyrazine

5-Chloro-3-bromo-2-hydroxylpyrazine

Cat. No.: B8255999
M. Wt: 209.43 g/mol
InChI Key: FLCAKRGPZPLZAV-UHFFFAOYSA-N
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Description

5-Chloro-3-bromo-2-hydroxylpyrazine is a heterocyclic compound that contains both chlorine and bromine substituents on a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-bromo-2-hydroxylpyrazine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 5-chloro-2-hydroxylpyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-bromo-2-hydroxylpyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of 5-chloro-3-bromo-2-pyrazinone.

    Reduction: Formation of 5-chloro-3-bromo-2-aminopyrazine.

Scientific Research Applications

5-Chloro-3-bromo-2-hydroxylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-bromo-2-hydroxylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity to target proteins through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxylpyrazine
  • 3-Bromo-2-hydroxylpyrazine
  • 5-Chloro-3-bromo-2-aminopyrazine

Uniqueness

5-Chloro-3-bromo-2-hydroxylpyrazine is unique due to the presence of both chlorine and bromine substituents, which can influence its reactivity and binding properties. This dual halogenation can provide distinct electronic and steric effects, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

3-bromo-5-chloro-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O/c5-3-4(9)7-1-2(6)8-3/h1H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCAKRGPZPLZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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